REACTION_CXSMILES
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[OH-].[K+:2].[Cl:3][C:4]1[C:8]([Cl:9])=[C:7]([C:10]([OH:12])=[O:11])[S:6][N:5]=1>O.C(O)C>[Cl:3][C:4]1[C:8]([Cl:9])=[C:7]([C:10]([O-:12])=[O:11])[S:6][N:5]=1.[K+:2] |f:0.1,5.6|
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Name
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Quantity
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0.27 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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3 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.95 g
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Type
|
reactant
|
Smiles
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ClC1=NSC(=C1Cl)C(=O)O
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Name
|
|
Quantity
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4 mL
|
Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
|
The crystals thus obtained
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Type
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WASH
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Details
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were washed with a small quantity of ethanol
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Name
|
|
Type
|
|
Smiles
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ClC1=NSC(=C1Cl)C(=O)[O-].[K+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |